molecular formula C11H16N2O B1644211 3-Amino-N-(4-ethylphenyl)propanamide

3-Amino-N-(4-ethylphenyl)propanamide

Cat. No.: B1644211
M. Wt: 192.26 g/mol
InChI Key: PJZOFSBGQCPJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(4-ethylphenyl)propanamide is a β-alanyl aminopeptidase substrate analog featuring a para-ethylphenyl substituent. The ethyl group at the para position may influence enzyme-substrate interactions and the detectability of volatile organic compounds (VOCs) released during hydrolysis.

Properties

IUPAC Name

3-amino-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOFSBGQCPJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The provided evidence focuses on three β-alanyl aminopeptidase substrates:

3-Amino-N-(3-fluorophenyl)propanamide

3-Amino-N-(4-methylphenyl)propanamide

3-Amino-N-phenylpropanamide

These compounds were evaluated for their ability to detect P. aeruginosa via VOC evolution using HS-SPME-GC-MS. Key findings are summarized below:

Table 1: Comparison of β-Alanyl Aminopeptidase Substrates

Compound Substituent Enzyme Activity (VOC Concentration) LOD (ppb) LOQ (ppb)
3-Amino-N-(3-fluorophenyl)propanamide 3-Fluoro Highest (p < 0.05 vs. 4-methyl) 0.09 0.24
3-Amino-N-(4-methylphenyl)propanamide 4-Methyl Lowest (p = 0.0009 vs. 3-fluoro) N/A N/A
3-Amino-N-phenylpropanamide None (Phenyl) Intermediate (no significant difference vs. 3-fluoro) 0.15 0.50

Key Observations:

Substituent Effects on Enzyme Activity :

  • The 3-fluoro substituent produced the highest VOC concentration, attributed to enhanced enzyme-substrate affinity or reduced steric hindrance .
  • The 4-methyl substituent showed the lowest activity, likely due to steric or electronic effects impairing enzyme recognition .
  • The unsubstituted phenyl derivative performed comparably to the 3-fluoro analog statistically (p = 0.3350) but had higher detection limits for its VOC (aniline) .

Analytical Sensitivity: Despite similar enzyme activity, 3-fluoroaniline (from 3-fluoro-substituted substrate) had a lower limit of detection (LOD = 0.09 ppb) and quantification (LOQ = 0.24 ppb) compared to aniline (LOD = 0.15 ppb, LOQ = 0.50 ppb) . This made the 3-fluoro derivative preferable for clinical diagnostics.

Inference for 3-Amino-N-(4-ethylphenyl)propanamide: The 4-ethyl substituent is bulkier than 4-methyl, which may further reduce enzyme activity due to steric hindrance. If hydrolysis releases 4-ethylaniline, its detectability would depend on HS-SPME-GC-MS performance for this VOC. No data on LOD/LOQ for ethyl-substituted analogs is available in the evidence.

Structural and Functional Implications

  • Steric Effects : Larger para substituents (e.g., ethyl vs. methyl) may impede access to the enzyme’s active site, reducing catalytic efficiency .
  • VOC Properties: Fluorinated VOCs (e.g., 3-fluoroaniline) exhibit better chromatographic detectability than non-fluorinated analogs, a critical factor in assay optimization .

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